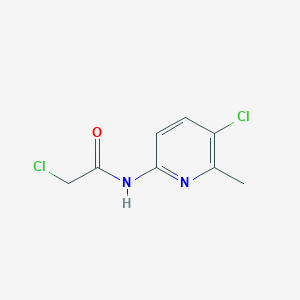
2-chloro-N-(5-chloro-6-methyl-2-pyridinyl)Acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide typically involves the reaction of 5-chloro-6-methyl-2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
化学反应分析
Types of Reactions
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-chloro-N-(5-methylpyridin-2-yl)acetamide: Similar structure but lacks the additional chloro group on the pyridine ring.
2-chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide: Contains a benzothiazole ring instead of a pyridine ring.
2-chloro-N-(2,6-dimethyl-phen-yl)acetamide: Features a dimethylphenyl group instead of a chloromethylpyridine group.
Uniqueness
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
属性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5-6(10)2-3-7(11-5)12-8(13)4-9/h2-3H,4H2,1H3,(H,11,12,13) |
InChI 键 |
FSNUJQXRQFGRQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


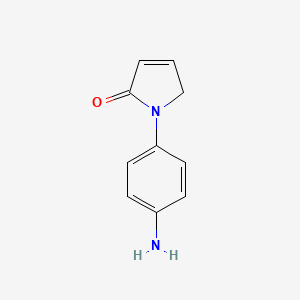

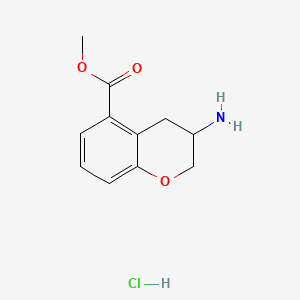
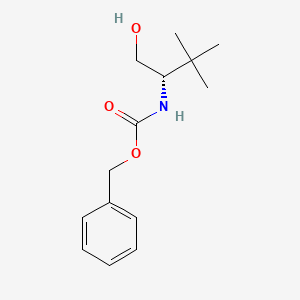
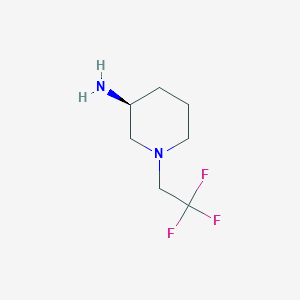
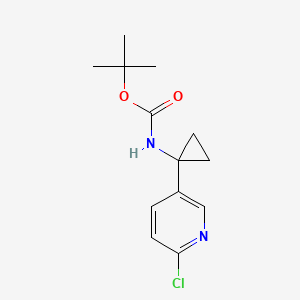
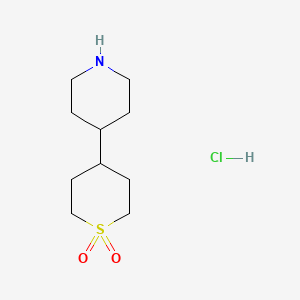
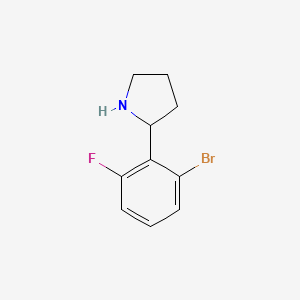
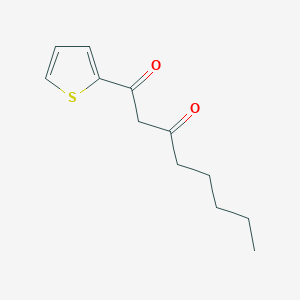
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
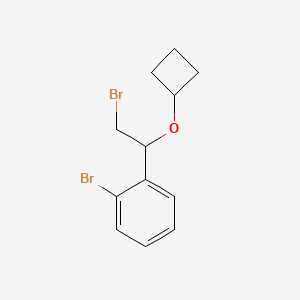
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13494822.png)
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B13494832.png)
